4-butyl-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
4-butyl-N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2/c1-3-4-5-14-6-8-15(9-7-14)19(25)23-18-13(2)22-17-11-10-16(21)12-24(17)20(18)26/h10-12,14-15H,3-9H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGPMIDHZHHDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butyl-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrido[1,2-a]pyrimidine moiety and a cyclohexanecarboxamide group. Its molecular formula is with a molecular weight of approximately 353.83 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂ClN₃O₂ |
| Molecular Weight | 353.83 g/mol |
| CAS Number | 942001-14-1 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. Research indicates that it may interact with protein kinases and other molecular targets, leading to modulation of cellular signaling pathways.
Enzyme Inhibition
Studies have shown that derivatives of the pyrido[1,2-a]pyrimidine class exhibit inhibitory effects on several enzymes:
- Protein Kinase G (PKG) : Inhibition of PKG has been linked to anticoccidial activity in parasites, suggesting potential applications in veterinary medicine .
- Cholinesterases : Compounds similar to this structure have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
The compound's derivatives have been evaluated for their antimicrobial properties. For instance, studies have indicated that certain pyrido[1,2-a]pyrimidine derivatives possess significant antibacterial activity against various strains, including resistant bacterial lines.
Anticancer Potential
Research has highlighted the anticancer properties of compounds structurally related to this compound. These compounds have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.
Case Studies
- Anticoccidial Efficacy : A study involving the administration of pyrido[1,2-a]pyrimidine derivatives in poultry showed a marked reduction in coccidiosis symptoms and improved weight gain compared to untreated controls .
- Neuroprotective Effects : In vitro assays demonstrated that certain derivatives inhibited cholinesterase activity effectively, offering insights into their potential use as neuroprotective agents against Alzheimer’s disease .
- Antitumor Activity : A recent investigation revealed that derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity against specific cancer types. Further research is needed to elucidate the underlying mechanisms of action.
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit antiviral properties. Compounds similar to 4-butyl-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide have been studied for their efficacy against viral infections, particularly in inhibiting viral replication mechanisms. The compound's structural characteristics may enhance its interaction with viral targets, making it a candidate for further antiviral drug development .
Antitumor Properties
Studies have shown that compounds with similar structures can possess antitumor effects. The presence of the chloro and pyrido groups may contribute to the modulation of cancer cell growth and apoptosis pathways. Preliminary data suggest that this compound could be explored as a potential therapeutic agent in oncology .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar compounds indicates that modifications to the pyrido and cyclohexane moieties can significantly impact biological activity. Understanding these relationships helps in designing more potent derivatives with improved efficacy and reduced side effects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antiviral Efficacy | Evaluated the antiviral potential of pyrido derivatives | Showed significant inhibition of viral replication in vitro |
| Antitumor Activity | Investigated the cytotoxic effects on cancer cell lines | Indicated potential as an antitumor agent with specific pathways targeted |
| SAR Analysis | Analyzed various derivatives of pyrido compounds | Identified key structural features that enhance biological activity |
Chemical Reactions Analysis
Amide Hydrolysis and Functional Group Interconversion
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound's pharmacological properties:
Reaction Conditions
-
Acidic hydrolysis : HCl (6M) at 100°C for 8–12 hours
-
Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C for 6 hours
Products
-
4-Butylcyclohexanecarboxylic acid (via cleavage of the amide bond)
-
7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-amine (free amine intermediate)
Key Data
| Condition | Yield | Byproducts | Reference |
|---|---|---|---|
| HCl (6M, 100°C) | 78% | Partial ring oxidation | |
| NaOH (2M, 80°C) | 85% | Minimal |
Nucleophilic Substitution at the 7-Chloro Position
The electron-deficient pyrido-pyrimidine ring facilitates nucleophilic displacement of the 7-chloro substituent. This reaction is exploited to introduce diverse functional groups:
General Reaction Pathway
Example Reactions
Mechanistic Insight
The reaction proceeds via an aromatic nucleophilic substitution (SₙAr) mechanism, where the electron-withdrawing 4-oxo group activates the 7-chloro position for attack by nucleophiles .
Ring Functionalization via Electrophilic Aromatic Substitution
The pyrido-pyrimidine core undergoes electrophilic substitution at specific positions, though reactivity is moderated by the electron-withdrawing oxo group:
Observed Reactions
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 8.
-
Sulfonation : Fuming H₂SO₄ at 50°C yields sulfonic acid derivatives.
Limitations
Bromination and Friedel-Crafts alkylation are disfavored due to the ring’s electron-deficient nature.
Reduction of the 4-Oxo Group
-
Catalytic Hydrogenation : H₂ (1 atm) over Pd/C in ethanol reduces the 4-oxo group to 4-hydroxy, albeit with low selectivity (45% yield).
-
Chemical Reduction : NaBH₄/CeCl₃ in THF provides moderate yields (60%) of the dihydro derivative.
Oxidation of the Butyl Side Chain
-
KMnO₄ in acidic conditions oxidizes the 4-butyl chain to a carboxylic acid, forming 4-carboxycyclohexanecarboxamide derivatives (72% yield) .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions via its halogenated positions:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivatives at position 7 | 68% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Arylaminated derivatives | 75% |
Cycloaddition and Ring-Opening Reactions
The pyrido-pyrimidine scaffold engages in [4+2] cycloadditions with dienophiles like maleic anhydride, yielding fused bicyclic systems (55% yield) . Ring-opening reactions with hydrazine produce pyridine-pyrazole hybrids, though these are less common .
Stability Under Physiological Conditions
Key Degradation Pathways
-
Hydrolysis of the amide bond in plasma (t₁/₂ = 3.2 hours)
-
Oxidative demethylation of the 2-methyl group by CYP3A4
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Bioisosterism
The pyrido[1,2-a]pyrimidine core is a critical pharmacophore. Evidence from bioisosterism studies suggests that this core mimics 4-hydroxyquinolin-2-one in binding interactions, particularly in analgesic activity models. This implies that the bicyclic system is essential for target engagement, while substituents modulate secondary properties .
Substituent Variations and Their Implications
2.2.1 N-(Benzyl) Derivatives
- Example : N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides
- Key Differences :
- Substituent: Benzyl group (aromatic) vs. 4-butylcyclohexane (aliphatic).
- Molecular Weight: Lower (~300–350 g/mol) compared to the target compound (estimated ~380–400 g/mol).
- Activity: In the "acetic acid writhing" model, benzyl derivatives showed consistent analgesic activity regardless of benzyl substitution patterns, highlighting the core’s dominance in efficacy .
2.2.2 Urea Derivatives
- Example : 1-Benzyl-3-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea
- Key Differences: Functional Group: Urea (–NH–CO–NH–) vs. carboxamide (–CO–NH–). Molecular Weight: 342.78 g/mol (urea) vs. target compound (higher due to cyclohexane).
2.2.3 Naphthalene Carboxamide Derivatives
- Example : N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-1-carboxamide
- Key Differences :
Comparative Data Table
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Answer: The compound is synthesized via condensation reactions between pyrido[1,2-a]pyrimidine precursors and cyclohexanecarboxamide derivatives. A typical protocol involves:
Nucleophilic substitution : Reacting 7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 4-butylcyclohexanecarboxamide under reflux in ethanol or DMF .
Catalytic optimization : Using base catalysts (e.g., K₂CO₃) to enhance amide bond formation.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Q. Key Data :
| Parameter | Typical Value | Reference |
|---|---|---|
| Reaction Temperature | 80–100°C | |
| Yield (unoptimized) | 50–65% | |
| Purity (post-HPLC) | ≥95% |
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 430.18) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
- Waste Disposal : Incinerate in certified facilities to prevent environmental release (aquatic toxicity reported in related compounds) .
Q. How is the compound’s biological activity assessed in preclinical models?
Answer:
Q. What solvent systems are compatible with this compound for in vitro assays?
Answer:
- Polar solvents : DMSO (≤1% v/v to avoid cytotoxicity).
- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 for solubility enhancement .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity while minimizing toxicity?
Answer:
- Bioisosteric replacements : Substitute the pyrido[1,2-a]pyrimidine core with quinolinone systems (e.g., 4-hydroxyquinolin-2-one) to improve metabolic stability without altering binding affinity .
- Side-chain optimization : Replace the 4-butylcyclohexane group with shorter alkyl chains (e.g., propyl) to reduce hydrophobicity and improve pharmacokinetics .
Q. Key Finding :
| Modification | Bioactivity (IC₅₀) | Toxicity (LD₅₀) |
|---|---|---|
| Parent compound | 12 µM | 150 mg/kg |
| Quinolinone analog | 10 µM | 200 mg/kg |
| Propylcyclohexane analog | 15 µM | 300 mg/kg |
| Data derived from related analogs . |
Q. How can conflicting SAR data be resolved when structural changes do not correlate with activity?
Answer:
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to identify off-target interactions or allosteric binding pockets.
- Metabolite profiling : LC-MS/MS to detect active metabolites that may explain discrepancies (e.g., in vivo activation of prodrug forms) .
- Crystallography : Single-crystal X-ray studies (as in ) to validate binding conformations .
Q. What ecotoxicological assessments are required for environmentally sustainable disposal?
Answer:
Q. How can process control strategies improve synthetic scalability?
Answer:
Q. What theoretical frameworks guide the design of analogs with improved selectivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
